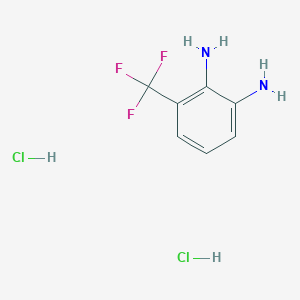![molecular formula C11H11ClIN3O B1433319 6-氯-3-碘-1-(四氢-2H-吡喃-2-基)-1H-吡唑并[4,3-c]吡啶 CAS No. 1416714-59-4](/img/structure/B1433319.png)
6-氯-3-碘-1-(四氢-2H-吡喃-2-基)-1H-吡唑并[4,3-c]吡啶
描述
“6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C11H11ClIN3O and a molecular weight of 364.57 . It is used in various chemical reactions and has potential applications in different fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[4,3-c]pyridine core, which is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and halogenated at the 3 and 6 positions with iodine and chlorine, respectively .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 451.6±45.0 °C and a predicted density of 2.19±0.1 g/cm3 . Its pKa is predicted to be -1.99±0.30 .科学研究应用
抗增殖活性
已对6-氯-3-碘-1-(四氢-2H-吡喃-2-基)-1H-吡唑并[4,3-c]吡啶衍生物进行了研究,以评估其对各种癌细胞系的抗增殖活性。例如,一系列2,4,6,7-四取代-2H-吡唑并[4,3-c]吡啶在K562、MV4-11和MCF-7癌细胞系中展示出低微摩尔GI50值。该系列化合物诱导凋亡级联并降低增殖细胞核抗原(PCNA)水平,表明其具有多方面作用,结合了抗增殖效应和诱导细胞死亡的作用(Razmienė等,2021)。
晶体结构和计算研究
已探索了包括6-氯吡啶-2-基变体在内的吡唑衍生物的晶体结构和计算研究。这些研究为了解这些化合物的结构和电子性质提供了见解,这对于理解它们的反应性和在各个领域的潜在应用至关重要(Shen et al., 2012)。
缓蚀作用
已研究了吡唑并[3,4-b]吡啶衍生物作为缓蚀剂的潜力。例如,已合成某些衍生物并评估它们在酸性环境中保护低碳钢的有效性,展示了它们在工业应用中的潜力(Dandia et al., 2013)。
铁(II)配合物中的自旋转变
已对吡唑基吡啶及其与铁(II)的配合物的合成进行了研究,这些配合物表现出热诱导和光诱导的自旋转变。这些发现在材料科学领域具有重要意义,特别是用于基于自旋交替材料开发传感器和开关(Pritchard et al., 2009)。
结构和光学特性
对吡唑吡啶衍生物的研究还涵盖了它们的结构、光学和结合特性。这些研究为它们在光电子学中的应用提供了关键数据,例如在制造异质结和光传感器中的应用(Zedan et al., 2020)。
生物医学应用
已对该化合物及其衍生物进行了生物医学应用的审查。吡唑并[3,4-b]吡啶,这个化合物所属的一组,显示出在各种生物医学领域中的潜力,强调了理解其合成和取代模式的重要性(Donaire-Arias et al., 2022)。
安全和危害
未来方向
属性
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTFOPWHPVUPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



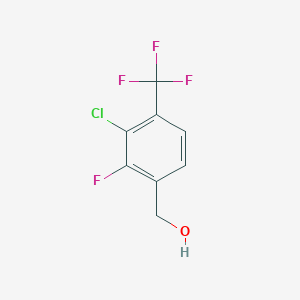
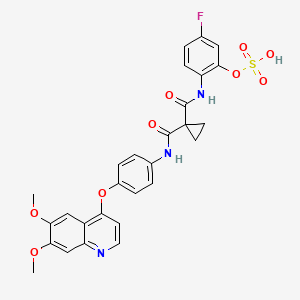
![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)
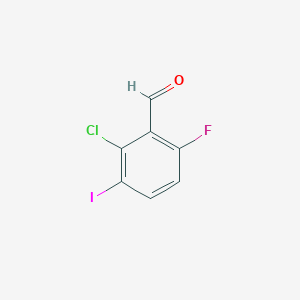
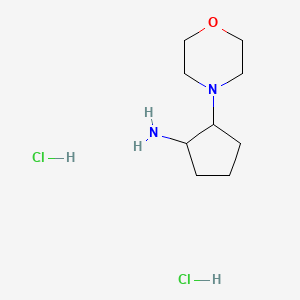
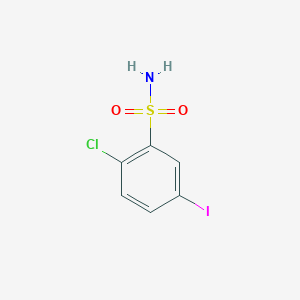
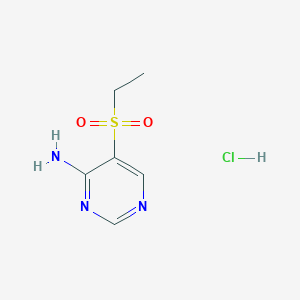
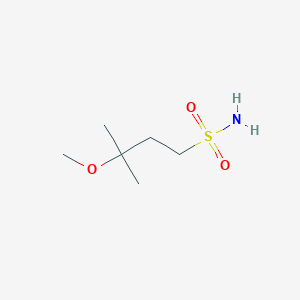
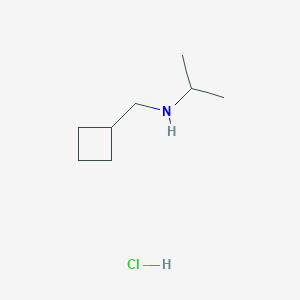
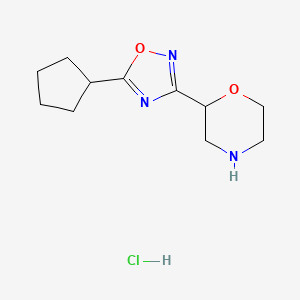
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)
